

Application Notes & Protocols: Development of Brompheniramine Pediatric Formulations

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Compound of Interest

Compound Name: **Brompheniramine**

Cat. No.: **B7819138**

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Introduction: The Imperative for Pediatric-Specific Brompheniramine Formulations

Brompheniramine is a first-generation alkylamine antihistamine widely used for the symptomatic relief of allergic conditions such as rhinitis and the common cold.^[1] While its efficacy is well-established, the development of formulations suitable for children presents unique challenges. Pediatric patients are not "small adults"; their physiological and developmental differences necessitate age-appropriate dosage forms to ensure safety, efficacy, and compliance.^{[2][3]}

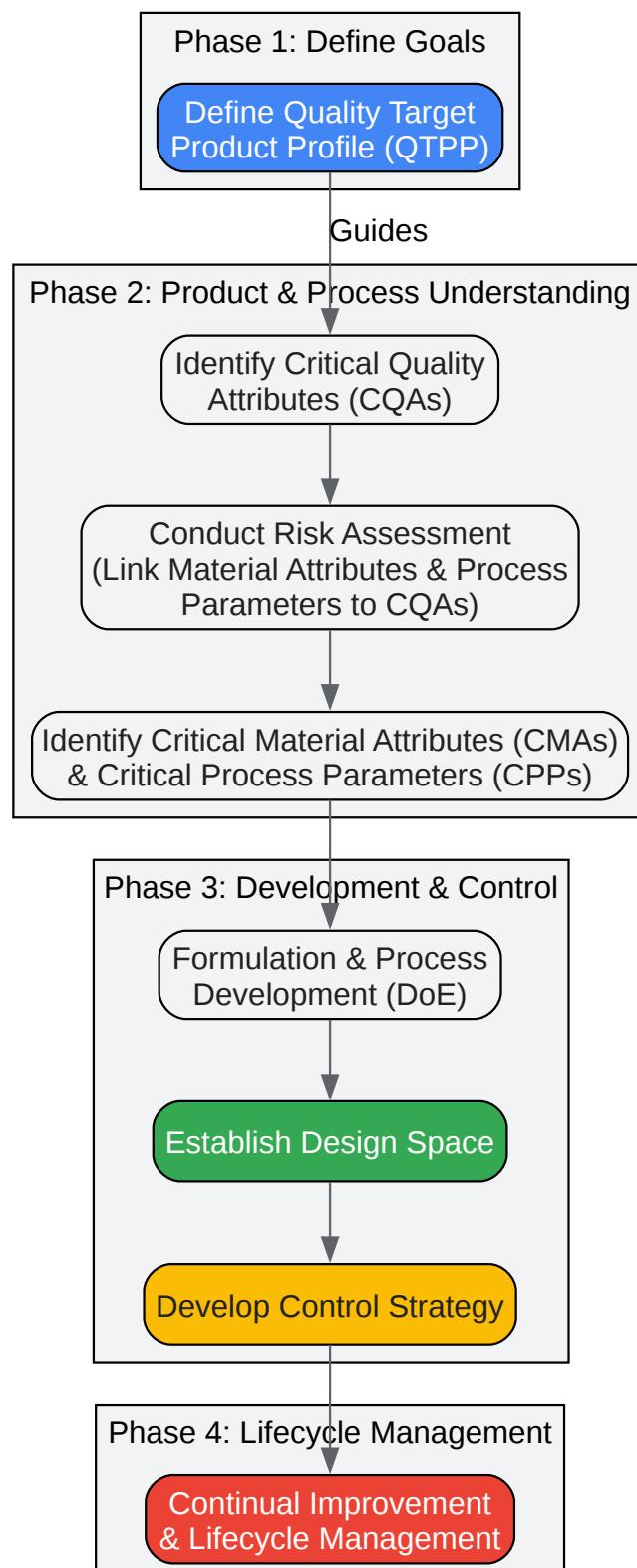
Historically, the lack of suitable pediatric medicines has led to the off-label use of adult formulations, often involving manipulation (e.g., crushing tablets) that introduces risks of dose inaccuracy and instability.^{[2][3]} The primary objectives in developing a pediatric **brompheniramine** formulation are to provide flexible and accurate dosing, ensure patient acceptability (palatability), and maintain the stability and bioavailability of the active pharmaceutical ingredient (API).^{[4][5]} This guide outlines a systematic, science- and risk-based approach to the development of a pediatric oral liquid formulation of **brompheniramine**, grounded in the principles of Quality by Design (QbD).

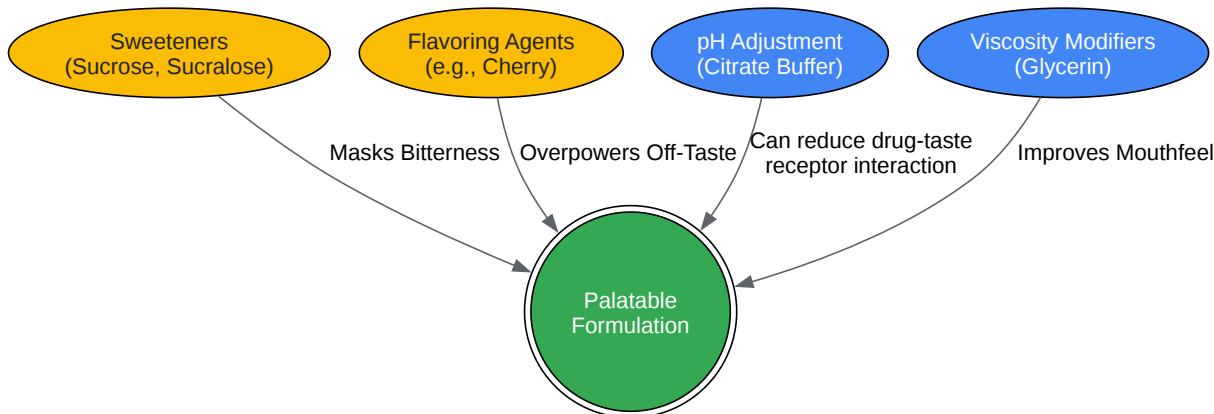
Guiding Principles: The Regulatory and Scientific Framework

The development of any pediatric drug product is governed by a stringent regulatory framework. Key guidelines from the International Council for Harmonisation (ICH) and regulatory bodies like the U.S. Food and Drug Administration (FDA) provide the foundation for a systematic approach.

- ICH Q8 (R2) Pharmaceutical Development: This guideline is central to our approach, emphasizing a deep understanding of the product and manufacturing process.^{[6][7][8][9]} It encourages the use of QbD to ensure quality is built into the product from the outset. The core elements include defining a Quality Target Product Profile (QTPP) and identifying Critical Quality Attributes (CQAs).^[8]
- FDA Guidance on Pediatric Drug Development: The FDA provides specific guidance related to the Pediatric Research Equity Act (PREA) and the Best Pharmaceuticals for Children Act (BPCA), which outline the scientific and regulatory considerations for developing drugs for pediatric populations.^{[10][11][12][13]} These documents stress the importance of age-appropriate formulations and the ethical considerations of pediatric clinical trials.^[14]

The following diagram illustrates the overarching QbD workflow that will guide our development process.



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Caption: Multi-component strategy for taste-masking bitter APIs.

In some cases, more advanced techniques like complexation with ion-exchange resins or cyclodextrins may be necessary, though this adds complexity to the formulation. [15][16] For **brompheniramine**, a well-optimized system of sweeteners and flavors is often sufficient.

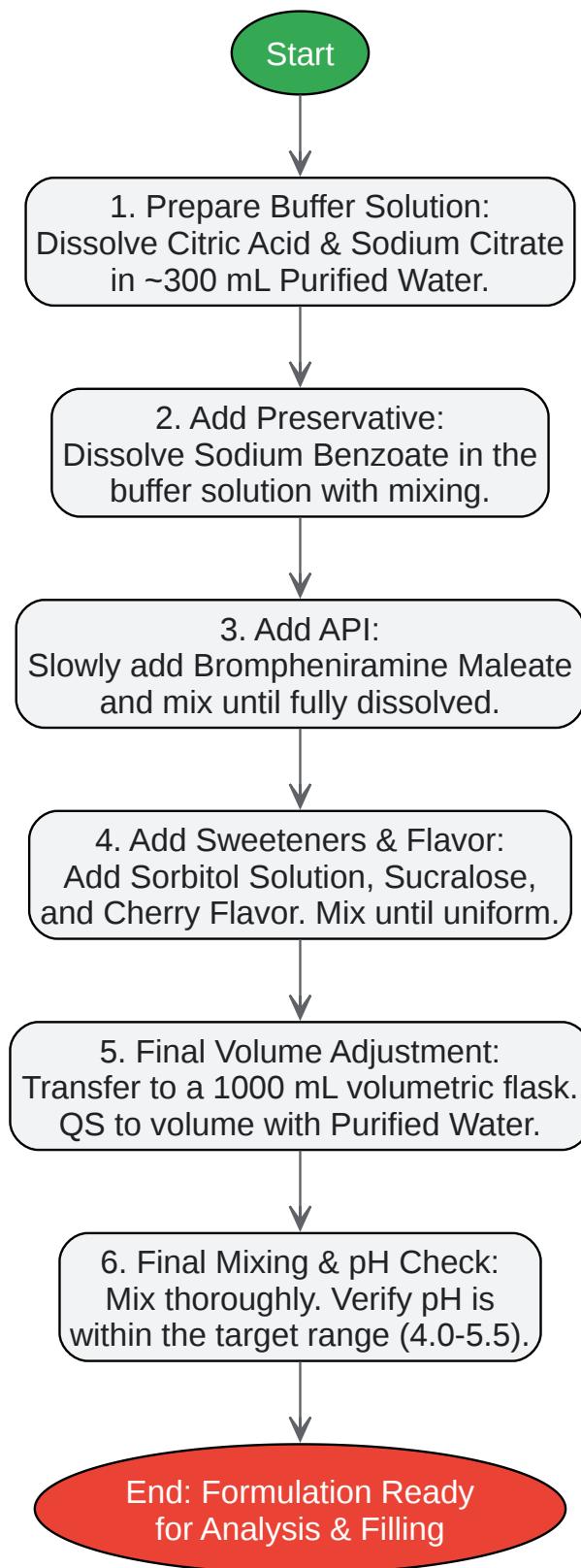
Protocol: Preparation of a Brompheniramine Pediatric Oral Solution (1 mg/5 mL)

This protocol describes the laboratory-scale preparation of a 1-liter batch.

Table 4: Example Formulation Composition

Component	Function	Quantity per Liter
Brompheniramine Maleate	API	0.20 g
Citric Acid, Anhydrous	Buffering Agent	1.5 g
Sodium Citrate, Dihydrate	Buffering Agent	0.5 g
Sodium Benzoate	Preservative	1.0 g
Sorbitol Solution (70%)	Sweetener / Vehicle	400.0 g
Sucralose	Sweetener (High-Intensity)	0.5 g
Cherry Flavor	Flavoring Agent	2.0 mL
Purified Water, USP	Vehicle / Solvent	q.s. to 1000 mL

Experimental Workflow:



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Caption: Step-by-step workflow for preparing the oral solution.

Detailed Steps:

- Preparation of Main Vessel: Add approximately 300 mL of Purified Water to a suitable glass beaker equipped with a magnetic stirrer.
- Buffer and Preservative Dissolution: While stirring, add the citric acid, sodium citrate, and sodium benzoate. Mix until all solids are completely dissolved.
- API Incorporation: Slowly add the **brompheniramine** maleate to the vortex of the stirring solution. Continue mixing until the API is fully dissolved. A clear solution should be observed.
- Addition of Viscosity/Sweetening Agents: Add the Sorbitol Solution and continue to mix.
- Addition of Flavor and High-Intensity Sweetener: Add the sucralose and the cherry flavor. Mix until the solution is homogeneous.
- Final Volume Adjustment: Carefully transfer the solution to a 1000 mL volumetric flask. Rinse the beaker with small portions of Purified Water and add the rinsings to the flask. Add Purified Water to bring the final volume to 1000 mL.
- Final Mixing and Quality Control: Stopper the flask and invert multiple times to ensure homogeneity. Measure the final pH of the solution to confirm it is within the target range (4.0 - 5.5). If necessary, adjust with dilute citric acid or sodium citrate solution.

Analytical Methods for Characterization

To ensure the formulation meets the CQAs, a suite of validated analytical methods is required.

- Assay and Impurity Analysis: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard. The method must be able to separate **brompheniramine** from its potential degradants and formulation excipients.
- pH Measurement: A calibrated pH meter as per standard pharmacopeial methods.
- Viscosity: Measured using a rotational viscometer at a controlled temperature (e.g., 25°C).
- Preservative Content: An HPLC method is typically used to quantify the concentration of the preservative (e.g., sodium benzoate) to ensure it is within effective and safe limits.

- Microbial Enumeration and Preservative Effectiveness Testing (PET): Performed according to USP <61>/<62> and <51>, respectively, to ensure microbial control throughout the product's shelf-life.

Stability Studies Protocol

Stability testing provides evidence on how the quality of the drug product varies over time under the influence of environmental factors. [17] The protocol must be designed according to ICH Q1A(R2) guidelines.

Protocol for Stability Assessment:

- Batch Selection: Place at least three primary batches of the final formulation, packaged in the proposed container closure system (e.g., amber PET bottles with child-resistant caps), on stability. [17][18] 2. Storage Conditions: Store batches under the conditions specified by ICH guidelines.

Table 5: ICH Stability Study Conditions for a Product Intended for Room Temperature Storage

Study	Storage Condition	Minimum Duration	Testing Frequency (Months)
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	24 Months	0, 3, 6, 9, 12, 18, 24
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	12 Months	0, 6, 12 (Triggered by failure at accelerated)
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months	0, 3, 6

- Testing Parameters: At each time point, samples should be tested for all identified CQAs, including:
 - Appearance (color, clarity, precipitation)
 - pH

- Assay of **Brompheniramine**
- Degradation Products/Impurities
- Preservative Content
- Microbial testing (typically at beginning and end of study)
- Photostability: Conduct photostability studies on at least one batch as per ICH Q1B guidelines to assess the impact of light exposure. [18]5. Data Evaluation: Evaluate the data for trends and determine if any "significant change" has occurred. [17]This evaluation will be used to establish the product's shelf-life and recommended storage conditions.

Conclusion

The development of a pediatric **brompheniramine** formulation is a meticulous process that prioritizes patient safety, compliance, and therapeutic efficacy. By employing a systematic, QbD-based approach, formulators can navigate the challenges of dose flexibility, stability, and palatability. This guide provides a foundational framework, from initial API characterization to final stability testing, for creating a high-quality oral liquid product. The key to success lies in a deep understanding of the pediatric population's needs, the API's properties, and the regulatory landscape, ensuring that the final formulation is both safe and effective for its intended users.

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